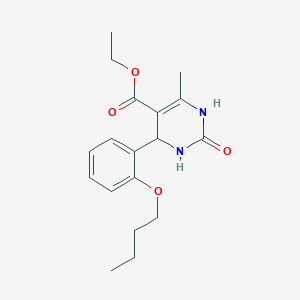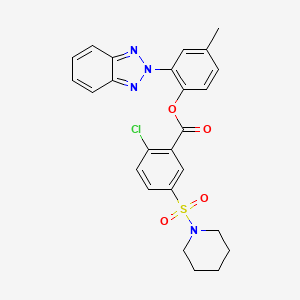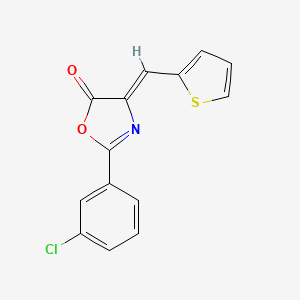![molecular formula C20H24N2O4 B11692087 3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide](/img/structure/B11692087.png)
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by its unique structure, which includes phenoxy and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-propylphenoxyacetic acid: This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-propylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-phenoxypropanehydrazide: This involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate.
Final coupling reaction: The 3-phenoxypropanehydrazide is then reacted with 4-propylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. It has been shown to act as a ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing various cellular pathways . This interaction can lead to the modulation of gene expression, affecting processes such as cell proliferation, differentiation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid: Shares a similar phenoxy structure but differs in functional groups.
Phenoxyacetic acid derivatives: These compounds have similar phenoxy groups but vary in their side chains and functional groups.
Uniqueness
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is unique due to its specific combination of phenoxy and hydrazide groups, which confer distinct chemical and biological properties. Its ability to act as a PPARβ/δ ligand sets it apart from other phenoxy derivatives, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-2-6-16-9-11-18(12-10-16)26-15-20(24)22-21-19(23)13-14-25-17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-15H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
CJCICYCLAIZUDT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)



![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)

![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)
![2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11692068.png)

![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)
